molecular formula C22H21Cl2N3O3S B3664345 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B3664345
M. Wt: 478.4 g/mol
InChI Key: GBPOJBTVFSXCDP-UHFFFAOYSA-N
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C22H21Cl2N3O3S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a sulfonyl group, a phenylethyl group, and a pyridinylmethyl group.

Preparation Methods

The synthesis of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product from any impurities.

Chemical Reactions Analysis

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl ring. Common reagents for these reactions include nucleophiles such as amines or thiols, which can replace the chlorine atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.

Scientific Research Applications

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new drugs.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(3-pyridinylmethyl)glycinamide: This compound has a similar structure but differs in the position of the pyridinylmethyl group.

    N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide: This compound includes a methoxy group on the phenyl ring, which may alter its chemical and biological properties.

The uniqueness of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3S/c23-19-6-7-20(24)21(14-19)31(29,30)27(13-10-17-4-2-1-3-5-17)16-22(28)26-15-18-8-11-25-12-9-18/h1-9,11-12,14H,10,13,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPOJBTVFSXCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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